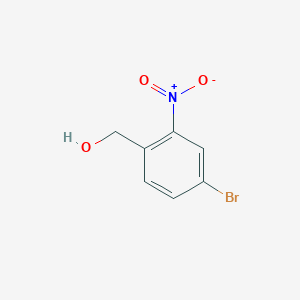

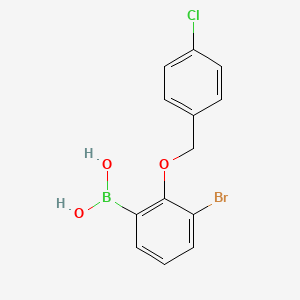

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the empirical formula C13H11BBrClO3 . It has a molecular weight of 341.39 . The compound is typically in solid form .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” can be represented by the SMILES string OB(O)c1cccc(Br)c1OCc2ccc(Cl)cc2 . The InChI representation is InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 .Physical And Chemical Properties Analysis

“(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid” is a solid substance with a melting point of 104-109 °C (lit.) . It contains varying amounts of anhydride .科学的研究の応用

Suzuki–Miyaura Coupling

Summary of the Application

The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction that is widely used in organic chemistry to form carbon-carbon bonds . This reaction is particularly useful due to its mild reaction conditions and the stability of the organoboron reagents used.

Methods of Application

In the Suzuki–Miyaura coupling, an organoboron compound (like our compound of interest) and a halide are coupled using a palladium catalyst . The reaction generally proceeds through oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to form the carbon-carbon bond .

Results or Outcomes

The Suzuki–Miyaura coupling has been successfully used to synthesize a wide variety of organic compounds . The reaction is known for its high yields and excellent selectivity .

Conjugate Addition Reactions

Summary of the Application

Boronic acids can participate in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .

Methods of Application

The boronic acid is reacted with an ethenesulfonamide under suitable conditions to form the arylethanesulfonamide .

Results or Outcomes

This reaction can lead to the formation of arylethanesulfonamides, which have various applications in organic synthesis .

Cross-Coupling Reactions

Summary of the Application

Boronic acids can be used in cross-coupling reactions with diazoesters or potassium cyanate .

Methods of Application

The boronic acid is reacted with a diazoester or potassium cyanate under suitable conditions to perform the cross-coupling .

Results or Outcomes

This reaction can lead to the formation of various organic compounds, depending on the diazoester or potassium cyanate used .

Synthesis of Biarylketones and Phthalides

Summary of the Application

Boronic acids can be used in the synthesis of biarylketones and phthalides .

Methods of Application

The boronic acid is reacted with suitable reagents under appropriate conditions to form the biarylketones or phthalides .

Results or Outcomes

This reaction can lead to the formation of biarylketones and phthalides, which have various applications in organic synthesis .

特性

IUPAC Name |

[3-bromo-2-[(4-chlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrClO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWXXELCTOFTRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584588 |

Source

|

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-((4-chlorobenzyl)oxy)phenyl)boronic acid | |

CAS RN |

849052-23-9 |

Source

|

| Record name | {3-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。